molecular formula C15H18O2 B7715524 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol CAS No. 2181151-14-2

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol

Cat. No.: B7715524
CAS No.: 2181151-14-2
M. Wt: 230.30 g/mol
InChI Key: DQQCYMBJINZDPV-UHFFFAOYSA-N
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Description

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol is a tertiary alcohol derivative featuring a naphthalene core substituted with an ethoxy group at position 6 and a propan-2-ol moiety at position 1. Its molecular formula is C₁₅H₁₈O₂ (molecular weight: 230.31 g/mol). The tertiary alcohol structure (propan-2-ol) reduces hydrogen-bonding capacity compared to primary alcohols (e.g., propan-1-ol derivatives), which may affect solubility and intermolecular interactions .

Properties

IUPAC Name

2-(6-ethoxynaphthalen-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O2/c1-4-17-12-8-9-13-11(10-12)6-5-7-14(13)15(2,3)16/h5-10,16H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQCYMBJINZDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC=C2)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol typically involves the alkylation of 6-ethoxynaphthalene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as isopropylmagnesium bromide, to introduce the propanol group. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires anhydrous conditions to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-ethoxynaphthalen-1-yl)propan-2-one.

    Reduction: Formation of this compound or 2-(6-ethoxynaphthalen-1-yl)propane.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Ethoxynaphthalen-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Ethoxynaphthalen-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s molecular targets and pathways involved in its effects are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthalene Core

Methoxy vs. Ethoxy Substitution
  • 2-(6-Methoxynaphthalen-2-yl)propanoic Acid (Naproxen precursor): Molecular formula: C₁₄H₁₄O₃ (230.26 g/mol). The methoxy group at position 6 confers moderate lipophilicity. Naproxen derivatives are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs) due to their cyclooxygenase (COX) inhibition . Ethoxy substitution (as in the target compound) increases lipophilicity (logP ~3.1 vs.
Hydroxyl vs. Ethoxy Substitution
  • 6-Ethylnaphthalen-2-ol ():
    • Molecular formula: C₁₂H₁₂O (172.23 g/mol).
    • Replacing ethoxy with a hydroxyl group (-OH) significantly increases polarity (logP ~2.5) and hydrogen-bonding capacity, enhancing solubility in polar solvents but limiting blood-brain barrier penetration .

Alcohol Position and Functional Group Modifications

Propan-2-ol vs. Propan-1-ol Derivatives
  • (2S)-2-(6-Methoxynaphthalen-2-yl)propan-1-ol ():
    • Molecular formula: C₁₄H₁₆O₂ (216.28 g/mol).
    • The primary alcohol (propan-1-ol) exhibits higher acidity (pKa ~16) compared to the tertiary alcohol (propan-2-ol, pKa ~19), influencing reactivity in esterification or etherification reactions .
Ester Derivatives
  • Isopropyl 2-(6-Methoxynaphthalen-2-yl)propionate (Naproxen prodrug):
    • Molecular formula: C₁₇H₂₀O₃ (272.34 g/mol).
    • Esterification masks the carboxylic acid group of naproxen, improving oral bioavailability. Hydrolysis in vivo releases the active drug .

Heterocyclic and Piperidine-Substituted Analogs

  • 6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol (): Molecular formula: C₂₄H₂₇NO (345.50 g/mol). The piperidine group introduces basicity (pKa ~10.5), enabling salt formation and altering biodistribution compared to neutral ethoxy-substituted compounds .

Comparative Data Table

Compound Name Molecular Formula Substituent (Position) Alcohol Type logP Key Application/Property Reference
2-(6-Ethoxynaphthalen-1-yl)propan-2-ol C₁₅H₁₈O₂ Ethoxy (6) Tertiary ~3.1 High lipophilicity, potential CNS activity
2-(6-Methoxynaphthalen-2-yl)propanoic Acid C₁₄H₁₄O₃ Methoxy (6) Carboxylic ~2.8 NSAID precursor (Naproxen)
(2S)-2-(6-Methoxynaphthalen-2-yl)propan-1-ol C₁₄H₁₆O₂ Methoxy (6) Primary ~2.6 Intermediate in drug synthesis
6-Ethylnaphthalen-2-ol C₁₂H₁₂O Ethyl (6) Hydroxyl ~2.5 Solubility in polar solvents
6-(2-Phenylpropan-2-yl)-4-(piperidin-1-yl)naphthalen-2-ol C₂₄H₂₇NO Piperidine (4) Hydroxyl ~4.0 Basic compound, salt formation

Key Research Findings

  • Synthetic Accessibility : Ethoxy-substituted naphthalenes often require harsher conditions (e.g., 250°C under N₂ pressure) compared to methoxy analogs due to steric hindrance .
  • Biological Activity : Morpholine derivatives of naproxen (e.g., 2-(6-Methoxynaphthalen-2-yl)-1-morpholin-4-ylpropan-1-one) exhibit modified COX-2 selectivity, suggesting ethoxy analogs may similarly modulate target binding .

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